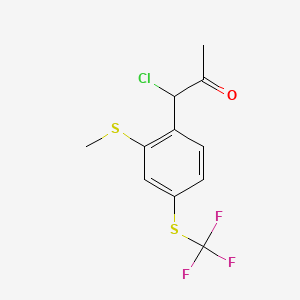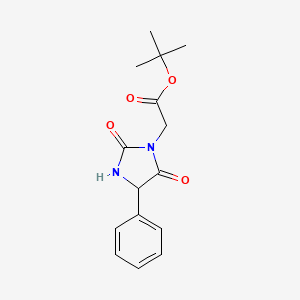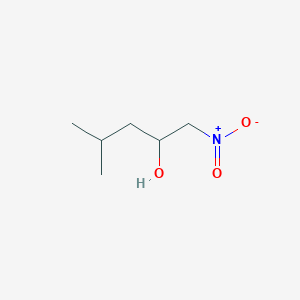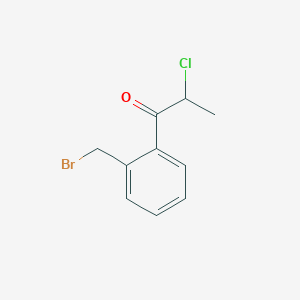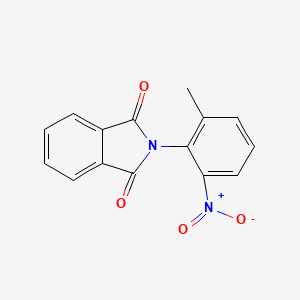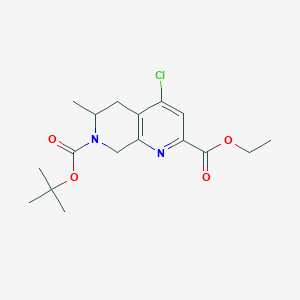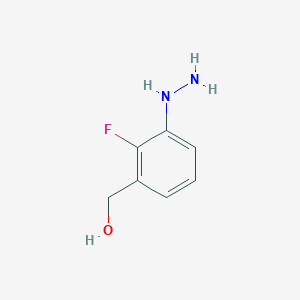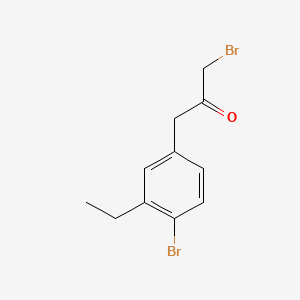
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one typically involves the bromination of 3-ethylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation step .
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions and leads to the formation of substituted products.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile building block for various chemical transformations.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties. Researchers investigate its activity against different biological targets to develop new therapeutic agents.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. For instance, the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one can be compared with other brominated ketones, such as:
1-Bromo-3-phenylpropan-2-one: This compound lacks the additional bromine atom and the ethyl group, making it less reactive in certain chemical reactions.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar in structure but differs in the position of the bromine atoms and the ketone group, leading to different reactivity and applications
The unique combination of bromine atoms and the ethyl group in this compound provides distinct chemical properties that can be exploited in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12Br2O |
|---|---|
Poids moléculaire |
320.02 g/mol |
Nom IUPAC |
1-bromo-3-(4-bromo-3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O/c1-2-9-5-8(3-4-11(9)13)6-10(14)7-12/h3-5H,2,6-7H2,1H3 |
Clé InChI |
UNMZOLMGYVZPDF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)CC(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


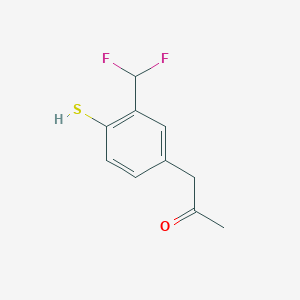
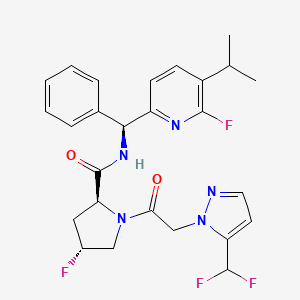
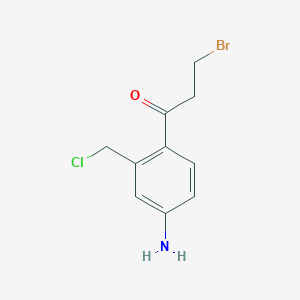
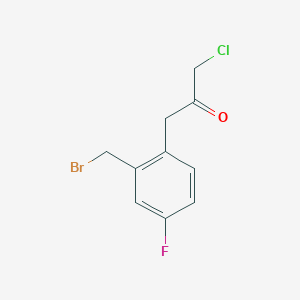
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
